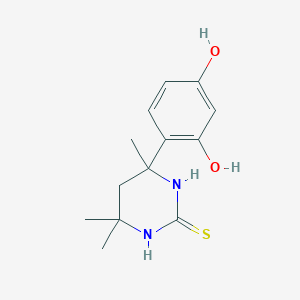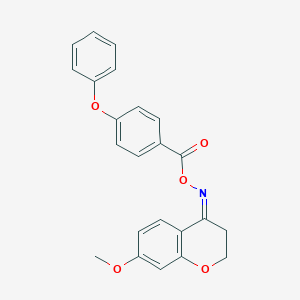
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chromene moiety and a phenoxybenzoate group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME typically involves multiple steps, starting with the preparation of the chromene and phenoxybenzoate precursors. The chromene moiety can be synthesized through a series of reactions, including cyclization and methoxylation. The phenoxybenzoate group is usually prepared via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The phenoxybenzoate group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, antioxidant, or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
(4{Z})-7-METHOXY-2,3-DIHYDRO-4{H}-CHROMEN-4-ONE {O}-(4-PHENOXYBENZOYL)OXIME can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: This compound shares the methoxy group but differs in its overall structure and biological activity.
Phenethylamine derivatives: These compounds have similar structural motifs but may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H19NO5 |
|---|---|
Molecular Weight |
389.4g/mol |
IUPAC Name |
[(Z)-(7-methoxy-2,3-dihydrochromen-4-ylidene)amino] 4-phenoxybenzoate |
InChI |
InChI=1S/C23H19NO5/c1-26-19-11-12-20-21(13-14-27-22(20)15-19)24-29-23(25)16-7-9-18(10-8-16)28-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3/b24-21- |
InChI Key |
TUKFZMUKOQLYJP-FLFQWRMESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)/C(=N\OC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)/CCO2 |
SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2 |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=NOC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)CCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


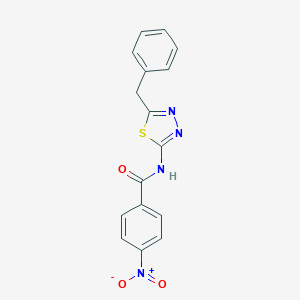
![1-(4-Bromophenyl)-4-{[3-(trifluoromethyl)phenyl]imino}-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B391992.png)

![4-BENZOYL-5-[4-(DIMETHYLAMINO)PHENYL]-3-HYDROXY-1-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE](/img/structure/B392001.png)
![Ethyl 2-dibenzo[b,d]furan-3-yl-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B392002.png)
![2,6-bis(2-methyl-5-nitrophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B392003.png)
![4-[3-({[5-(4-Bromophenyl)-2-furyl]methylene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B392006.png)
![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)sulfanyl]-1H-benzimidazole](/img/structure/B392008.png)
![4-(4-Chlorophenyl)-3-methyl-1-thia-4-azaspiro[4.5]decan-2-one](/img/structure/B392009.png)
![4-methyl-2,3',5'-triphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]](/img/structure/B392010.png)
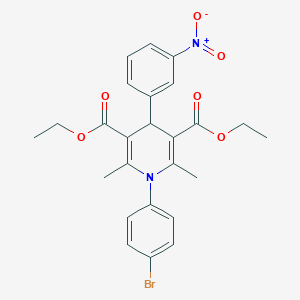
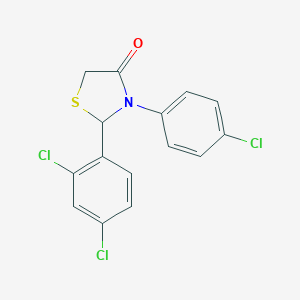
![2-{[4-Chloro-6-(hexylamino)-1,3,5-triazin-2-yl]amino}-2-methyl-1-propanol](/img/structure/B392015.png)
